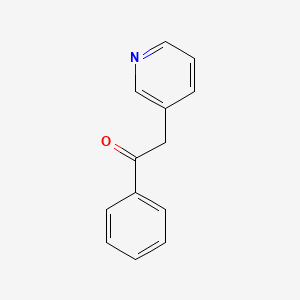

1-Phenyl-2-(pyridin-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-6-2-1-3-7-12)9-11-5-4-8-14-10-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEBMFBOWGAMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285710 | |

| Record name | 1-phenyl-2-(pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-48-7 | |

| Record name | NSC42664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-2-(pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 Phenyl 2 Pyridin 3 Yl Ethanone and Its Precursors

Catalytic Approaches to Carbon-Carbon Bond Formation

The construction of the carbon-carbon bond between the phenyl and pyridinyl moieties is a pivotal step in the synthesis of 1-phenyl-2-(pyridin-3-yl)ethanone. Catalytic methods offer efficient and selective routes to achieve this transformation.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has proven to be a robust method for the synthesis of this compound and its analogs. These reactions typically involve the coupling of a pyridine (B92270) derivative with a phenyl-containing component.

A notable example is the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate for the COX-2 inhibitor Etoricoxib (B1671761). google.compatsnap.com This process can be achieved through a palladium-catalyzed coupling reaction between 2-methyl-5-acetyl-pyridine and 4-bromophenylmethylsulfone. chemicalbook.com The reaction is facilitated by a palladium catalyst, such as palladium(II) acetate (B1210297) or palladium(II) acetylacetonate, in the presence of a phosphine (B1218219) ligand like Xantphos. google.comchemicalbook.comgoogle.com The use of a base, such as potassium phosphate (B84403), is also crucial for the reaction to proceed. chemicalbook.comgoogle.com

The reaction conditions are typically optimized to maximize yield and selectivity. For instance, the reaction can be conducted in a solvent like anhydrous N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., argon) at elevated temperatures, often around 100°C, for approximately 18-20 hours. google.comchemicalbook.com Molar yields for this process have been reported to be as high as 91-94%. chemicalbook.comgoogle.com

The choice of ligand can significantly influence the reaction's efficiency. While various phosphines can be used, Xantphos is often preferred as it can lead to higher yields. google.com The catalyst loading is typically kept low, ranging from 0.05% to 2% molar relative to the starting materials. google.com

Table 1: Key Parameters for Transition Metal-Catalyzed Synthesis

| Parameter | Value/Condition | Source |

| Catalyst | Palladium(II) acetate, Pd(acac)2 | google.comgoogle.com |

| Ligand | Xantphos, PPh3, dppe, dppf | google.com |

| Base | Potassium phosphate (K3PO4) | chemicalbook.comgoogle.com |

| Solvent | NMP, Toluene | google.comchemicalbook.com |

| Temperature | 80°C - 120°C | google.com |

| Reaction Time | 16 - 30 hours | google.com |

| Yield | >90% | google.com |

Organocatalytic Transformations

While transition metal catalysis is prevalent, organocatalysis presents an alternative, metal-free approach for the formation of related heterocyclic structures. For instance, the synthesis of N-phenyl thioether-tethered tetrasubstituted dihydropyrrole-3-carbaldehydes has been achieved using a chiral organocatalyst, (R)-diphenylprolinol trimethylsilyl (B98337) ether. rsc.org This one-pot reaction involves the interaction of azomethine ylides with α,β-unsaturated aldehydes, demonstrating the potential of organocatalysis in constructing complex heterocyclic systems with high enantioselectivity. rsc.org Although not a direct synthesis of this compound, this methodology highlights the growing importance of organocatalytic strategies in heterocyclic chemistry.

Targeted Functionalization and Derivatization Strategies

Further modification of the this compound scaffold can be achieved through targeted functionalization of either the ketone moiety or the pyridine ring, allowing for the synthesis of a diverse range of derivatives.

Alpha-Functionalization of Ketone

The α-carbon of the ketone in this compound is a prime site for functionalization. Biocatalytic approaches using engineered enzymes have shown promise for the enantioselective α-C-H functionalization of related cyclic amines. rochester.edu While not directly applied to this specific ketone, the principles of using enzymes like cytochrome P450 for carbene transfer reactions could potentially be adapted for the asymmetric functionalization of the ketone's α-position. rochester.edu This would provide a green and efficient route to chiral derivatives.

In other contexts, the synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives has been explored, where the α-position is functionalized with an amino group. nih.govnih.gov These derivatives have been investigated as potential inhibitors of the MCR-1 protein, which confers colistin (B93849) resistance in bacteria. nih.govnih.gov

Pyridine Ring Functionalization

The pyridine ring of this compound can also be a target for further derivatization. Various methods exist for the functionalization of pyridine rings, often involving the introduction of substituents to alter the electronic properties and biological activity of the molecule. The synthesis of imatinib (B729) analogs, for example, involves a phenylaminopyrimidine scaffold where the pyridine ring plays a crucial role. mdpi.com Synthetic strategies for such compounds often involve multi-step sequences including diazotization, cycloaddition, and oxidation reactions to modify the heterocyclic core. mdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceutical intermediates to minimize environmental impact and improve process safety.

The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone has been improved by avoiding the use of hazardous reagents like tungsten-based catalysts for oxidation steps. google.comgoogle.com Alternative, more environmentally benign oxidation methods are being developed.

Mechanochemistry, which involves conducting reactions by grinding solids together, offers a solvent-free method for synthesizing related heterocyclic compounds like 2-phenylimidazo[1,2-a]pyridine. researchgate.net This approach is not only environmentally friendly but also can be more energy-efficient and atom-economical. researchgate.net

Furthermore, the use of sustainable and recyclable catalysts is a key aspect of green chemistry. For instance, copper oxide nanoparticles supported on activated carbon have been used as a heterogeneous catalyst for the synthesis of 2H-indazoles and quinazolines in a green solvent like PEG-400. nih.gov This type of catalytic system can be recovered and reused, reducing waste and cost. nih.gov

Solvent-Free and Aqueous Medium Reactions

Currently, there is a lack of specific, publicly available scientific literature detailing solvent-free or aqueous medium-based synthetic methods exclusively for this compound. The development of such methods is a key area of green chemistry, aiming to reduce the environmental impact of chemical processes. General advancements in green chemistry often focus on minimizing or eliminating the use of volatile organic solvents. unibo.itnih.govrsc.org

Atom-Economical Processes

Atom economy is a central principle of green chemistry that evaluates the efficiency of a chemical reaction in converting reactants to the desired product. chemicalbook.com While general principles of atom economy are widely applied in modern synthetic chemistry, specific studies focusing on maximizing atom economy in the synthesis of this compound are not extensively documented in available research.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing the formation of byproducts. This often involves fine-tuning parameters such as temperature, reaction time, catalyst, and solvent.

Regioselective Synthesis

Regioselectivity refers to the control of the orientation of chemical bond formation, leading to a specific isomer of a product. In the synthesis of substituted pyridines and other heterocyclic compounds, achieving high regioselectivity is a significant challenge and an active area of research. d-nb.inforug.nl While numerous studies focus on the regioselective synthesis of various pyridine derivatives, specific research detailing the regioselective synthesis of this compound is not prominently featured in the available scientific literature.

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective synthesis involves the preferential formation of one or more stereoisomers of a chiral molecule. These advanced synthetic strategies are crucial in medicinal chemistry, where the biological activity of a compound can be highly dependent on its stereochemistry. While there is a wealth of research on asymmetric synthesis of various chiral molecules, including some heterocyclic compounds, specific diastereoselective or enantioselective methods for the synthesis of this compound have not been identified in the surveyed literature.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Phenyl 2 Pyridin 3 Yl Ethanone

Reactivity of the Ketone Carbonyl Group

The ketone functional group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This inherent polarity is the primary driver of the carbonyl group's reactivity. Electrophiles are drawn to the oxygen, while nucleophiles readily attack the carbon, initiating a variety of reactions. bldpharm.com

One of the most fundamental reactions of the ketone carbonyl group is nucleophilic addition. In this process, a nucleophile—a species rich in electrons—attacks the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a tetrahedral alkoxide intermediate. This intermediate can then be protonated, typically by a weak acid or the solvent, to yield an alcohol.

While direct studies on 1-phenyl-2-(pyridin-3-yl)ethanone are not extensively detailed in the provided literature, the reactivity of analogous ketones suggests that it would readily undergo addition reactions with a variety of nucleophiles. Common nucleophiles for this type of transformation include organometallic reagents (like Grignard or organolithium reagents), hydrides (like sodium borohydride), and cyanides. The presence of an adjacent electronegative atom can increase the rate of nucleophilic attack on the carbonyl carbon. google.com

The carbonyl group of this compound is a key participant in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, typically water. ambeed.com These reactions often proceed via the formation of an enolate intermediate at the alpha-carbon, which then acts as a nucleophile.

A pertinent example is the condensation of a related compound, 1-(pyridin-3-yl)ethanone, with 2-phenyl-1H-indole-3-carboxaldehyde. In a reaction catalyzed by piperidine, these two molecules combine to form (E)-3-(2-phenyl-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one, a chalcone (B49325) derivative. nih.govmasterorganicchemistry.com This type of aldol (B89426) condensation highlights the ability of the ketone to react with aldehydes, where the alpha-protons of the ketone are first removed to form a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration leads to the formation of an α,β-unsaturated ketone.

Similarly, intramolecular condensation reactions, such as the Dieckmann condensation, are possible if a suitable second carbonyl group is present within the molecule, leading to the formation of cyclic structures. patonlab.com

Table 1: Representative Condensation Reaction

| Reactants | Catalyst | Product | Reaction Type |

|---|

Reactivity at the Alpha-Methylene Position

The methylene (B1212753) group (—CH₂—) situated between the phenyl and carbonyl groups is known as the alpha-position. The protons attached to this carbon exhibit significant acidity due to their proximity to the electron-withdrawing carbonyl group.

The acidity of the alpha-protons allows for their removal by a base, leading to the formation of a resonance-stabilized carbanion known as an enolate. patonlab.com The negative charge of the enolate is delocalized between the alpha-carbon and the carbonyl oxygen, making it a soft nucleophile that can react at the carbon atom. This keto-enol tautomerism is a fundamental aspect of the chemistry of carbonyl compounds. The formation of the enolate is a crucial first step for many reactions occurring at the alpha-position.

Once the enolate is formed, the nucleophilic alpha-carbon can attack a wide range of electrophiles in what are known as alpha-substitution reactions. A common example is alpha-alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. nih.gov To achieve efficient and selective alkylation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to completely convert the ketone into its enolate form before the electrophile is introduced. nih.gov

Table 2: Common Alpha-Substitution Reactions

| Reaction Type | Reagents | Intermediate | Product |

|---|---|---|---|

| Alpha-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Enolate | α-Alkylated Ketone |

Role of the Pyridine (B92270) Nitrogen in Chemical Transformations

This electron-withdrawing nature makes the pyridine ring susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. The nitrogen atom can stabilize the negative charge in the intermediate (a Meisenheimer complex) formed during the nucleophilic attack.

Furthermore, the lone pair of electrons on the pyridine nitrogen allows it to act as a base or a nucleophile. It can be protonated by acids or alkylated to form a pyridinium (B92312) salt. This quaternization dramatically increases the electron-withdrawing effect of the ring, further activating it towards nucleophilic attack. Studies on related 3-substituted pyridinium salts show that nucleophiles preferentially add at the C2 position, leading to 1,2-dihydropyridine derivatives. The nitrogen's lone pair can also play a role in directing reactions; for instance, it can coordinate to metal catalysts, influencing the outcome of coupling reactions. In some cases, the entire pyridine ring can undergo rearrangement or transformation, such as in certain nitrogen-to-carbon skeletal editing reactions designed to convert pyridines into functionalized benzenes. ambeed.com

Protonation and Quaternization Effects on Reactivity

Protonation of the pyridyl nitrogen significantly alters the electronic properties of the heterocyclic ring. The resulting pyridinium ion is substantially more electron-deficient than the neutral pyridine. This increased electron-withdrawing nature deactivates the pyridyl ring towards electrophilic aromatic substitution. Conversely, the acidity of the protons on the methylene bridge is expected to increase due to the inductive effect of the positively charged nitrogen, potentially facilitating enolate formation under appropriate basic conditions.

Quaternization, the reaction of the pyridine nitrogen with an alkyl halide, leads to a permanent positive charge on the nitrogen atom. Similar to protonation, this modification strongly deactivates the pyridyl ring to electrophilic attack. The resulting pyridinium salt can also influence the reactivity of the carbonyl group and the methylene bridge through inductive and field effects.

Below is a table summarizing the expected effects of protonation and quaternization on the reactivity of this compound.

| Modification | Effect on Pyridyl Ring (Electrophilic Attack) | Effect on Methylene Bridge Acidity |

| Protonation | Strong Deactivation | Increased Acidity |

| Quaternization | Strong Deactivation | Increased Acidity |

Coordination Chemistry and Ligand Development (if applicable, focusing on non-biological coordination)

The structure of this compound incorporates two potential coordination sites: the nitrogen atom of the pyridyl ring and the oxygen atom of the carbonyl group. This allows the molecule to function as a ligand in coordination chemistry, forming complexes with various metal ions. truman.edu The coordination can occur in a monodentate fashion, typically through the more basic pyridine nitrogen, or in a bidentate fashion, where both the nitrogen and oxygen atoms chelate to a metal center. rsc.orgwustl.edu The formation of a stable five-membered chelate ring is a possibility that often drives bidentate coordination. rsc.orgwustl.edu

The coordination of this compound to a metal center can modulate its reactivity in several ways. For instance, coordination can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the metal center can act as a Lewis acid, influencing reactions on the aromatic rings. The development of such metal complexes is an area of interest for creating novel catalysts and materials with specific electronic and steric properties. nih.gov

The table below outlines the potential coordination modes of this compound.

| Coordination Mode | Coordinating Atoms | Potential Applications |

| Monodentate | Pyridine Nitrogen | Catalysis, Supramolecular Assembly |

| Bidentate (Chelating) | Pyridine Nitrogen and Carbonyl Oxygen | Catalysis, Materials Science |

Aromatic Ring Reactivity (Phenyl and Pyridyl)

The reactivity of the two aromatic rings in this compound differs significantly due to their inherent electronic properties and the influence of the ketone substituent.

The phenyl ring, being a relatively electron-rich aromatic system, is susceptible to electrophilic aromatic substitution. The phenacyl group (-CH2CO-Ph) is generally considered to be deactivating and ortho-, para-directing for electrophilic attack on the phenyl ring of the benzoyl moiety. However, in this compound, the substitution is on the methylene bridge, making the phenyl group part of a benzyl (B1604629) ketone fragment. The carbonyl group's electron-withdrawing nature deactivates the attached methylene and, to a lesser extent, the phenyl ring.

The pyridyl ring, on the other hand, is an electron-deficient heterocycle, which is inherently less reactive towards electrophiles than benzene (B151609). bohrium.com The nitrogen atom's presence significantly reduces the electron density of the ring carbons. Furthermore, under typical electrophilic substitution conditions which are often acidic, the pyridine nitrogen will be protonated, further deactivating the ring towards electrophilic attack. bohrium.com

Directed Aromatic Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govresearchgate.net This technique relies on the use of a directing group that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In this compound, both the pyridyl nitrogen and the carbonyl group could potentially act as directing groups.

For the pyridyl ring, the nitrogen atom can direct lithiation to the C-2 or C-4 positions. However, the acidity of the C-4 proton is generally higher in 3-substituted pyridines. For the phenyl ring, the carbonyl oxygen can direct metalation to the ortho positions of the phenyl ring. The outcome of a directed metalation reaction would likely depend on the specific reaction conditions, including the choice of organolithium reagent and temperature.

The following table summarizes the potential directing effects for the functionalization of this compound.

| Ring | Directing Group | Predicted Site of Functionalization (DoM) |

| Pyridyl Ring | Pyridine Nitrogen | C-4 (major), C-2 (minor) |

| Phenyl Ring | Carbonyl Oxygen | Ortho positions |

Selective Hydrogenation Studies

The selective hydrogenation of this compound presents a synthetic challenge due to the presence of three reducible functionalities: the carbonyl group, the phenyl ring, and the pyridyl ring. Achieving selectivity requires careful selection of catalysts and reaction conditions.

Hydrogenation of the carbonyl group to a secondary alcohol can typically be achieved using various metal hydrides or through catalytic transfer hydrogenation. researchgate.netscilit.com The hydrogenation of the aromatic rings is generally more challenging and requires more forcing conditions, often employing catalysts such as rhodium, ruthenium, or platinum under hydrogen pressure. mdpi.com

Selective hydrogenation of the pyridyl ring in the presence of a phenyl ring is particularly difficult due to the higher aromaticity of the benzene ring. However, specific catalytic systems have been developed for the selective hydrogenation of nitrogen-containing heterocycles. Conversely, hydrogenation of the phenyl ring while leaving the pyridyl ring intact would require a catalyst that shows a preference for carbocyclic arenes.

The table below outlines potential catalytic systems for the selective hydrogenation of this compound, based on studies of similar compounds.

| Target Functionality | Potential Catalytic System | Expected Product |

| Carbonyl Group | NaBH4, LiAlH4, Ru-based transfer hydrogenation catalysts | 1-Phenyl-2-(pyridin-3-yl)ethanol |

| Pyridyl Ring | Rh/C, Ru/C under H2 pressure | 1-Phenyl-2-(piperidin-3-yl)ethanone |

| Phenyl Ring | Rh on acidic support under H2 pressure | 1-Cyclohexyl-2-(pyridin-3-yl)ethanone |

Detailed Mechanistic Investigations

A thorough understanding of the reaction mechanisms is essential for controlling the outcome of chemical transformations involving this compound.

Kinetic Studies of Reaction Rates

The rate of electrophilic substitution on the phenyl ring, for instance, would be influenced by the nature of the electrophile and the catalyst used. For reactions involving the carbonyl group, such as nucleophilic addition, the rate would depend on the nucleophilicity of the attacking species and the steric hindrance around the carbonyl carbon.

The table below lists key factors that would generally influence the reaction rates of this compound.

| Reaction Type | Key Influencing Factors on Reaction Rate |

| Electrophilic Aromatic Substitution | Concentration and strength of the electrophile, catalyst activity, temperature. |

| Nucleophilic Addition to Carbonyl | Nucleophilicity and concentration of the nucleophile, steric hindrance, solvent polarity. |

| Directed ortho-Metalation | Basicity and concentration of the organolithium reagent, temperature, coordinating ability of the solvent. |

| Catalytic Hydrogenation | Catalyst type and loading, hydrogen pressure, temperature, solvent. |

Identification of Reaction Intermediates

The elucidation of reaction mechanisms involving this compound relies heavily on the identification and characterization of its transient intermediates. While direct spectroscopic observation of these species can be challenging due to their short lifetimes, their existence is inferred from the products of various reactions and by analogy to well-studied ketone systems. The principal intermediates are the enol and enolate forms, which arise from the acidic nature of the α-hydrogens located on the carbon between the phenyl and carbonyl groups.

Enol and Enolate Intermediates

The carbon atom situated between the carbonyl group and the pyridyl ring is an alpha-carbon, and the hydrogen atoms attached to it are consequently acidic. This acidity is the cornerstone of the most common reaction pathways for this compound. In the presence of a base, one of these α-hydrogens can be abstracted to form a resonance-stabilized anion known as an enolate. masterorganicchemistry.comresearchgate.net Conversely, in an acidic medium, the carbonyl oxygen can be protonated, which facilitates the tautomerization of the ketone to its corresponding enol form. quimicaorganica.org

The formation of the enolate is a critical step in many carbon-carbon bond-forming reactions. This nucleophilic intermediate can react with a variety of electrophiles. For instance, in an aldol condensation, the enolate of this compound would attack the carbonyl carbon of an aldehyde or another ketone, leading to a β-hydroxy ketone adduct. Subsequent dehydration of this adduct can yield an α,β-unsaturated ketone.

The enol form, while less nucleophilic than the enolate, is the key intermediate in reactions such as acid-catalyzed halogenation. The double bond of the enol can attack a halogen molecule, such as bromine or chlorine, to form a halogenated ketone derivative. The rate of this reaction is often dependent on the rate of enol formation, which is the rate-determining step. quimicaorganica.org

The general structures of these pivotal intermediates are depicted below:

The following table summarizes the key reaction intermediates of this compound and the types of reactions in which they are implicated.

| Intermediate Name | Structure | Reaction Type | Research Findings |

| Enolate | A resonance-stabilized anion with the negative charge delocalized over the α-carbon and the oxygen atom of the carbonyl group. | Aldol Condensation, Alkylation, Claisen Condensation | The formation of enolates is crucial for creating new carbon-carbon bonds. The use of strong bases like lithium diisopropylamide (LDA) can quantitatively generate the enolate, allowing for controlled reactions with various electrophiles. researchgate.netbham.ac.uk |

| Enol | A tautomeric form of the ketone characterized by a carbon-carbon double bond and an adjacent hydroxyl group. | Acid-catalyzed Halogenation, Racemization | The formation of the enol is the rate-determining step in acid-catalyzed α-halogenation. This intermediate is planar at the double bond, which can lead to racemization if the α-carbon is a stereocenter. quimicaorganica.org |

While specific, detailed experimental studies on the reaction intermediates of this compound are not extensively reported in publicly available literature, the fundamental principles of organic chemistry provide a robust framework for understanding its reactivity through these key enol and enolate species. The synthetic routes to various derivatives of this compound, as seen in the patent literature for related structures, implicitly rely on the formation of these transient intermediates. nih.gov

Strategic Design and Synthesis of Advanced Derivatives and Analogs of 1 Phenyl 2 Pyridin 3 Yl Ethanone

Structural Modification at the Phenyl Moiety

The phenyl ring of 1-phenyl-2-(pyridin-3-yl)ethanone serves as a prime target for structural modification, allowing for the introduction of various substituents to modulate the molecule's properties. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the reactivity and potential applications of the resulting derivatives.

Research has demonstrated the synthesis of derivatives with modified phenyl groups. For example, the introduction of a methylthio group at the para-position of the phenyl ring has been reported, yielding 1-(4-(methylthio)phenyl)-2-(pyridin-3-yl)ethanone. This modification is typically achieved by starting with the appropriately substituted phenylacetic acid or a related synthon and coupling it with a pyridine (B92270) derivative. Similarly, other substituted acetophenones can be used as precursors. For instance, reactions using p-methoxy-, o-methyl-, and p-phenyl-substituted acetophenones have been shown to be effective in related syntheses. chemrxiv.org Even substrates with electron-withdrawing groups, such as a methylsulfonyl group, have been successfully incorporated to produce the desired ketone derivatives. chemrxiv.org

Table 1: Examples of Phenyl-Substituted Derivatives

| Substituent on Phenyl Ring | Resulting Compound Name |

|---|---|

| 4-(Methylthio) | 1-(4-(Methylthio)phenyl)-2-(pyridin-3-yl)ethanone |

| 4-(Methylsulfonyl) | 1-(4-(Methylsulfonyl)phenyl)-2-(pyridin-3-yl)ethanone |

| 4-Methoxy | 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone |

| 4-Chloro | 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethanone |

| 4-Bromo | 1-(4-Bromophenyl)-2-(pyridin-3-yl)ethanone |

Functional Group Introduction on the Pyridine Ring

The pyridine moiety of this compound offers another avenue for structural diversification through the introduction of various functional groups. The nitrogen atom in the pyridine ring makes it susceptible to nucleophilic substitution, particularly when activated. msu.edu

A key strategy involves starting with a pre-functionalized pyridine ring. For example, the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (B1354020) has been documented, showcasing modification on both the pyridine and phenyl rings. chemicalbook.com This synthesis would typically involve a starting material like 3-acetyl-6-methylpyridine or a related derivative. The chemical reactivity of pyridine allows for substitutions that are often more facile than on an equivalent benzene (B151609) ring, with positions 2 and 4 being particularly reactive towards nucleophiles when a suitable leaving group is present. msu.edu

Table 2: Examples of Pyridine-Substituted Derivatives

| Substituent on Pyridine Ring | Position | Resulting Compound Name | Reference |

|---|---|---|---|

| Methyl | 6 | 1-(6-Methylpyridin-3-yl)-2-phenylethanone | chemicalbook.com |

| Chloro | 2 | 1-Phenyl-2-(2-chloropyridin-3-yl)ethanone | msu.edu |

Alpha-Substitution and Chiral Derivative Synthesis

The methylene (B1212753) bridge (the α-carbon) between the phenylcarbonyl and pyridin-3-yl groups is a reactive site amenable to various substitutions. The acidity of the α-protons allows for deprotonation by a suitable base, generating a nucleophilic enolate that can react with a range of electrophiles.

A common modification is α-halogenation, for instance with N-Bromosuccinimide (NBS), to produce an α-bromo ketone. nih.gov This intermediate is highly valuable for subsequent reactions, including the synthesis of heterocyclic systems. nih.gov Furthermore, the α-carbon can be functionalized through reactions like aldol (B89426) additions or alkylations. The synthesis of β-keto-amides with an N-alkylated pyridone at the α-position has been explored, although it can be complicated by undesired side reactions like retro-Claisen fragmentation. nih.gov

The creation of a stereocenter at the α-position opens the door to chiral derivatives. Asymmetric synthesis methods can be employed to produce enantiomerically enriched compounds. While specific examples for this compound are not prevalent, related structures like β-lactams, which are four-membered chiral heterocycles, are often synthesized from similar precursors using methods that control stereochemistry. cem.com

Multi-Component Reactions (MCRs) Incorporating this compound Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are a powerful tool in synthetic chemistry. organic-chemistry.org The this compound scaffold, with its ketone and active methylene functionalities, is a suitable candidate for incorporation into various MCRs.

For example, the Hantzsch pyridine synthesis, a well-known MCR, combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form dihydropyridines. cem.com While not directly using this compound, its core structure is analogous to the components used in such reactions. Another relevant MCR is the Biginelli reaction, which produces dihydropyrimidines. cem.com More specifically, ketones can participate in three-component reactions with an aldehyde and a nitrile in the presence of an acid catalyst to form β-acylamino ketones. organic-chemistry.org The development of MCRs involving the this compound scaffold allows for the rapid construction of complex molecules from simple precursors. researchgate.net

Heterocyclic Ring Formation from this compound Precursors

The reactive carbonyl and α-methylene groups of this compound make it an excellent precursor for the synthesis of various fused and appended heterocyclic rings. wikipedia.org

A prominent example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. This typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. nih.gov this compound can be first halogenated at the alpha position and then reacted with a 2-aminopyridine derivative to construct the fused imidazole (B134444) ring system. nih.gov

Another synthetic route involves the formation of pyridone skeletons. chemrxiv.org Ketones can react with 2-fluoropyridine (B1216828) in the presence of trifluoromethanesulfonic anhydride, followed by base treatment, to yield N-vinyl-substituted pyridones. chemrxiv.org Furthermore, the ketone can be a building block in domino reactions. For instance, reactions of salicylic (B10762653) aldehydes with malononitrile (B47326) can lead to 2-imino-2H-chromene-3-carbonitrile derivatives, showcasing how a ketone-like functionality can initiate complex cyclizations. sciforum.net The aza-Diels-Alder reaction is another powerful method where an imine (derivable from an aldehyde) reacts with a diene to form 2,3-dihydro-4(1H)-pyridinones, a reaction type for which the ketone scaffold of this compound could be adapted. westmont.edu

Table 3: Heterocycles Synthesized from Ketone Precursors

| Precursor Type | Reactants | Resulting Heterocycle | Reference |

|---|---|---|---|

| α-Haloketone | 2-Aminopyridine | Imidazo[1,2-a]pyridine | nih.gov |

| Ketone | 2-Fluoropyridine, Tf₂O, Base | 1-(1-Arylvinyl)pyridin-2(1H)-one | chemrxiv.org |

| Ketone Functionality | Salicylic aldehyde, Malononitrile | 2-Imino-2H-chromene-3-carbonitrile | sciforum.net |

| Imine/Ketone Analog | Danishefsky's diene, BF₃ | 2,3-Dihydro-4(1H)-pyridinone | westmont.edu |

Computational and Theoretical Investigations of 1 Phenyl 2 Pyridin 3 Yl Ethanone

Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Phenyl-2-(pyridin-3-yl)ethanone. Methods like Density Functional Theory (DFT) are commonly used to determine the molecule's optimized geometry and electronic structure. nih.govniscpr.res.in Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost. wu.ac.th

These calculations yield vital information about the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net Analysis of the molecular orbitals reveals how electron density is distributed across the phenyl ring, the ketone group, and the pyridine (B92270) ring, highlighting regions that are electron-rich or electron-poor. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack. asrjetsjournal.org

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer and intramolecular interactions, providing a more detailed picture of bonding and electron delocalization within the molecule. wu.ac.th

Table 1: Calculated Electronic Properties of this compound

| Parameter | Description of Calculated Value | Significance |

|---|---|---|

| HOMO Energy | A specific energy value (in eV) would be calculated, representing the energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | A specific energy value (in eV) would be calculated, representing the energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The calculated difference between the LUMO and HOMO energies (in eV). | A smaller gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net |

| Dipole Moment | A calculated value (in Debye) representing the measure of net molecular polarity. | Provides insight into the overall charge distribution and intermolecular interactions. |

| Mulliken Atomic Charges | A set of calculated values assigning a partial charge to each atom in the molecule. | Helps identify specific electrophilic (positive charge) and nucleophilic (negative charge) atomic sites. researchgate.net |

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry allows for the detailed exploration of reaction mechanisms involving this compound. By modeling a potential reaction, computational methods can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the structures of all intermediates and, most importantly, the transition states (TS).

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations are employed to optimize the geometry of the TS and confirm its identity through frequency analysis, where a valid TS structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com The energy of the transition state relative to the reactants determines the activation energy, a critical factor in reaction kinetics. Such studies can elucidate, for example, the mechanism of enolate formation or subsequent nucleophilic addition reactions at the carbonyl carbon.

Table 2: Example of Transition State Analysis for a Hypothetical Reaction

| Parameter | Description of Calculated Value | Significance |

|---|---|---|

| Reactant Energy | The calculated ground state energy of this compound and any co-reactants. | Serves as the baseline energy for the reaction profile. |

| Transition State (TS) Geometry | The optimized 3D structure of the molecule at the peak of the energy barrier, with specific bond lengths and angles. | Reveals the critical arrangement of atoms as bonds are formed and broken during the reaction. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants (e.g., in kcal/mol). | A primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. |

| Imaginary Frequency | The single negative frequency value obtained from vibrational analysis of the TS structure. | Confirms that the located structure is a true first-order saddle point (a transition state) and not a minimum. |

Prediction of Reactivity and Selectivity via DFT and Ab Initio Methods

Conceptual DFT provides a framework for quantifying the reactivity and selectivity of molecules using various calculated indices. mdpi.com These descriptors are derived from the changes in energy as electrons are added to or removed from the system and are used to predict how a molecule will behave in a chemical reaction. Ab initio methods, while more computationally intensive, can be used for higher accuracy calculations. aip.org

Global reactivity descriptors like chemical potential (μ), hardness (η), and electrophilicity (ω) provide a general overview of the molecule's reactivity. asrjetsjournal.org Local reactivity descriptors, such as Fukui functions or Parr functions, are used to predict the most reactive sites within the molecule, distinguishing between the reactivity of different atoms in the phenyl and pyridine rings, the carbonyl carbon, and the alpha-carbon. researchgate.net This allows for the prediction of regioselectivity in reactions such as electrophilic aromatic substitution or nucleophilic attack.

Table 3: Key Reactivity Descriptors for this compound

| Descriptor | Formula | Description of Calculated Value | Predicted Chemical Behavior |

|---|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | A calculated energy value (in eV) representing the tendency of electrons to escape from the system. | A higher chemical potential indicates a greater tendency to donate electrons (nucleophilicity). |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | A calculated energy value (in eV) representing the resistance to change in electron distribution. | A larger value indicates higher stability and lower reactivity. |

| Global Electrophilicity (ω) | ω = μ2 / (2η) | A calculated index value (in eV) that quantifies the energy stabilization when the molecule acquires electrons. | A higher value indicates a stronger electrophile. |

| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)v(r) | Values calculated for each atom to indicate its susceptibility to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). | Identifies the specific atoms most likely to participate in a given type of reaction. |

Molecular Dynamics Simulations

While often applied to biological systems, molecular dynamics (MD) simulations can be relevant for studying this compound in non-biological condensed-phase systems. mdpi.com MD simulations model the physical movements of atoms and molecules over time, providing insight into conformational dynamics, solvation effects, and material properties.

For instance, an MD simulation could be used to study the behavior of this compound in different solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze the radial distribution functions to understand the structure of the solvation shell around different parts of the molecule, such as the polar carbonyl group or the pyridine nitrogen. It can also be used to explore the conformational landscape by sampling different rotational states (dihedral angles) of the bond between the carbonyl carbon and the methylene (B1212753) bridge, revealing the most stable conformers in a given environment. ijsrset.com

Spectroscopic Property Prediction in Support of Mechanistic Studies

Quantum chemical calculations can predict various spectroscopic properties, which serve as a powerful tool for validating proposed reaction intermediates or transition states that may be too transient to observe experimentally. nanobioletters.com Rather than for basic identification, these predictions are used to support mechanistic hypotheses.

For example, if a reaction mechanism proposes the formation of a specific enolate intermediate from this compound, DFT methods can be used to calculate its vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C). niscpr.res.inresearchgate.net If an experimentalist can trap this intermediate or observe its spectroscopic signature during the reaction, a match with the computationally predicted spectrum provides strong evidence for its existence. Similarly, one could calculate the UV-Vis absorption spectrum of a proposed intermediate to see if it corresponds to transient absorption signals observed experimentally. wu.ac.th

Table 4: Predicted Spectroscopic Data for a Hypothesized Intermediate

| Spectroscopic Method | Predicted Data Type | Purpose in Mechanistic Studies |

|---|---|---|

| Infrared (IR) Spectroscopy | A list of vibrational frequencies (cm-1) and their corresponding intensities. | To identify key functional group changes, such as the disappearance of the C=O stretch and the appearance of a C=C stretch, which would support the formation of an enolate intermediate. |

| NMR Spectroscopy | A list of calculated chemical shifts (ppm) for ¹H and ¹³C nuclei. | To confirm the structural rearrangement of the molecule, such as the upfield shift of the carbonyl carbon and changes in the shifts of the alpha-protons upon forming an intermediate. |

| UV-Vis Spectroscopy | The calculated maximum absorption wavelength (λmax) and oscillator strength. | To correlate with transient spectroscopic data, helping to identify short-lived species formed during a reaction pathway based on their electronic transitions. |

Applications of 1 Phenyl 2 Pyridin 3 Yl Ethanone in Advanced Organic Synthesis and Materials Science

A Keystone in the Synthesis of Complex Molecules

The strategic positioning of the carbonyl group and the nitrogen-containing heterocycle in 1-Phenyl-2-(pyridin-3-yl)ethanone makes it an ideal starting material for the construction of intricate molecular architectures, particularly heterocyclic compounds. sigmaaldrich.com The reactivity of the α-methylene bridge adjacent to the carbonyl group, coupled with the electronic properties of the pyridine (B92270) ring, allows for a wide range of chemical transformations.

A significant application of this compound lies in its role as a key intermediate in the synthesis of high-value molecules. For instance, derivatives of this compound are crucial in the industrial production of Etoricoxib (B1671761), a selective COX-2 inhibitor used for the treatment of arthritis and pain. google.com The synthesis involves a palladium-catalyzed coupling reaction to introduce a substituted phenyl group, highlighting the compound's utility in forming carbon-carbon bonds. google.com

Furthermore, the scaffold of this compound has been elaborated to produce novel bioactive agents. Research has shown that derivatives can be synthesized to act as inhibitors of the MCR-1 enzyme, which confers colistin (B93849) resistance in bacteria, a significant threat to global health. This underscores the importance of this chemical entity in the development of new therapeutic agents.

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of fused heterocyclic systems. For example, it can be a precursor to complex molecules like 1-Phenyl-2-[(3-pyridin-3-yl- google.comnih.govmsu.edutriazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone, which incorporates multiple heterocyclic rings with potential applications in medicinal chemistry and materials science. nih.gov

A Precursor in the Development of Non-Biological Catalysts and Ligands

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it an attractive precursor for the design and synthesis of novel ligands for catalysis. While direct applications of the parent compound as a catalyst are not extensively documented, its derivatives are integral to the formation of catalytically active species.

The synthesis of the Etoricoxib intermediate, for example, relies on a palladium catalyst in conjunction with specialized phosphine (B1218219) ligands. google.com This process demonstrates the compatibility of the this compound framework with transition metal catalysis. The insights gained from such syntheses can guide the development of new ligands where the pyridylphenyl ethanone (B97240) moiety is tailored to fine-tune the electronic and steric properties of a metal center, thereby influencing the outcome of a catalytic reaction.

The development of new catalytic systems is a cornerstone of modern chemistry, and the structural motifs present in this compound offer a platform for creating ligands that can be used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The ability to modify both the phenyl and pyridyl rings allows for the creation of a diverse library of ligands with tunable properties.

Applications in Materials Chemistry Research

The exploration of this compound and its derivatives in materials chemistry is an emerging area of research. The conjugated system formed by the phenyl and pyridyl rings suggests potential for applications in optical and electronic materials. The electronic properties of such molecules can be modulated by introducing various substituents, which can influence their absorption and emission of light, as well as their ability to transport charge. mdpi.com

While specific studies on the optical and electronic properties of the parent this compound are limited, the broader class of poly(p-phenylenevinylene) and related conjugated polymers, which share structural similarities, are known for their use in organic light-emitting diodes (OLEDs) and photovoltaics. The introduction of a nitrogen atom in the aromatic system, as seen in the pyridine ring, can significantly alter the electronic characteristics, potentially leading to materials with desirable properties for such applications.

The ability of the pyridyl group to coordinate with metal ions also opens up possibilities for the creation of metallo-organic frameworks (MOFs) and coordination polymers. These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, sensing, and catalysis. The this compound scaffold provides a versatile building block for designing organic linkers for these advanced materials.

Utilization in Photochemical and Electrochemical Reactions

The photochemical behavior of aryl ketones is a well-studied area of organic chemistry, and this compound is no exception. msu.edu Upon absorption of light, the carbonyl group can be excited to a higher energy state, which can then undergo a variety of reactions. These can include intramolecular hydrogen abstraction, cleavage of the bond adjacent to the carbonyl group (Norrish Type I reaction), or energy transfer to other molecules. libretexts.org

The presence of the pyridine ring introduces additional complexity and potential for novel photochemical transformations. The nitrogen atom can influence the energy levels of the excited states and provide an alternative site for reaction. While detailed photochemical studies specifically on this compound are not abundant in the literature, the general principles of aryl ketone photochemistry suggest its potential for use in light-driven syntheses and the development of photoresponsive materials. msu.edulibretexts.org

In the realm of electrochemistry, the carbonyl group and the pyridine ring are both electroactive moieties. The ketone can be reduced to an alcohol or a pinacol, while the pyridine ring can undergo reduction or oxidation depending on the conditions. The interplay between these two functional groups can lead to interesting electrochemical behavior. Although specific electrochemical studies on this compound are not widely reported, the known electrochemistry of related compounds suggests its potential for use in electrosynthesis and as a component in redox-active materials.

Development of Novel Synthetic Reagents

The reactivity of this compound makes it a valuable starting point for the development of novel synthetic reagents. The α-methylene protons are acidic and can be removed by a base to generate an enolate, which can then react with a variety of electrophiles. This allows for the introduction of new functional groups at the position between the phenyl and pyridyl rings.

Furthermore, the carbonyl group itself can be a target for nucleophilic attack or can be converted into other functional groups. For example, reaction with a Wittig reagent can convert the ketone into an alkene. The pyridine ring can also be functionalized, for instance, through N-oxidation or by reaction with organometallic reagents.

This rich chemical reactivity allows for the transformation of this compound into a wide range of new molecules with unique properties and potential applications as reagents in organic synthesis. These new reagents can then be used to construct even more complex and valuable chemical structures.

Q & A

Q. What are the optimal synthetic routes for 1-phenyl-2-(pyridin-3-yl)ethanone, and how can reaction conditions be optimized?

The synthesis of aryl ketones like this compound often employs Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic system (e.g., pyridine or benzene derivatives) in the presence of a Lewis acid catalyst (e.g., AlCl₃) . For regioselectivity challenges in pyridine derivatives, protecting groups or directing agents may be required. Optimization involves adjusting stoichiometry, temperature (typically 0–80°C), and solvent polarity (e.g., dichloromethane or nitrobenzene). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical steps.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and ketone carbonyl signals (~200–220 ppm in ¹³C).

- IR Spectroscopy : Strong C=O stretch near 1680–1720 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- UV-Vis : Absorbance bands for π→π* transitions in aromatic systems (e.g., ~250–300 nm).

Q. How can X-ray crystallography resolve the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (via the SHELX suite) enables precise determination of bond lengths, angles, and intermolecular interactions . Crystallization conditions (e.g., slow evaporation from ethanol or DMSO) must be optimized. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts.

Q. What are the key reactivity patterns of this compound under acidic or basic conditions?

The ketone group undergoes nucleophilic addition (e.g., Grignard reagents) or reduction (e.g., NaBH₄/CeCl₃ for selective carbonyl reduction). Pyridine’s basicity facilitates protonation under acidic conditions, altering electronic properties and reactivity. Side reactions (e.g., ring alkylation) require controlled pH and temperature .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact (Category 2/2A hazards) .

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in sealed containers away from oxidizers and moisture.

- Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways?

Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) calculate HOMO/LUMO energies, electrostatic potentials, and transition states . Applications include:

- Predicting regioselectivity in electrophilic substitutions.

- Simulating UV-Vis spectra via TD-DFT.

- Analyzing charge transfer in supramolecular complexes.

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

- Case Example : Discrepancies in carbonyl bond lengths (X-ray vs. DFT) may arise from crystal packing effects. Validate with solid-state NMR or Hirshfeld surface analysis .

- Multi-technique validation : Correlate IR carbonyl stretches with XRD-derived bond lengths to confirm conjugation effects.

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

- Modify substituents on phenyl/pyridine rings to alter lipophilicity (logP) and hydrogen-bonding capacity.

- Test derivatives for antimicrobial or anticancer activity using fluorinated analogs (e.g., 3-fluoro substitutions enhance membrane permeability) .

- Use molecular docking (e.g., AutoDock) to predict binding affinities to target enzymes (e.g., kinases).

Q. What challenges arise in multi-step syntheses of functionalized derivatives?

- Protection/deprotection : Use silyl ethers or Boc groups to prevent ketone reactivity during subsequent steps.

- Cross-coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Yield optimization : Screen catalysts (e.g., Fe³⁺ vs. Al³⁺) and solvents (e.g., THF vs. DMF) for each step.

Q. What mechanistic insights explain its potential biological activity?

- Fluorinated analogs (e.g., 6-fluoro-pyridine derivatives) inhibit metabolic enzymes via halogen bonding .

- The ketone group may act as a Michael acceptor, covalently modifying cysteine residues in target proteins.

- Synergistic effects between aromatic systems (phenyl and pyridine) enhance π-stacking with DNA/RNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.